1,4-Piperazinedicarboxanilide
Description
1,4-Piperazinedicarboxanilide (CAS 6511-89-3), also known as N1,N4-diphenylpiperazine-1,4-dicarboxamide, is a piperazine derivative with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.377 g/mol . This compound features two phenyl groups attached to the piperazine ring via carboxamide linkages, rendering it structurally distinct from simpler piperazine derivatives. Its aliases, such as "piperazine-1,4-dicarboxylic acid dianilide," reflect variations in nomenclature across databases and literature .
Properties
CAS No. |
6511-89-3 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
InChI Key |
ONUDVYZRNCZADU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine
This compound (C₁₃H₁₆N₂O₃, MW 248.28 g/mol) shares a piperazine backbone but incorporates a benzodioxane ring system instead of carboxamide-linked phenyl groups . Key differences include:
- Hydrogen-bonding capacity: Only 1 hydrogen bond donor versus 2 in 1,4-piperazinedicarboxanilide.
- Polarity : Higher topological polar surface area (50.8 Ų vs. ~75 Ų for this compound), suggesting divergent solubility and membrane permeability .
- Synthetic utility : The benzodioxane moiety may enhance stability in acidic environments compared to the carboxamide groups in this compound.
(b) Piperazine-1,4-diamine Derivatives
Compounds like Piperazine-1,4-diamine hydrochloride (CAS 45628-31-7) and 4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) exhibit structural simplicity, lacking aromatic or carboxamide substituents . Their similarity scores (0.85–0.95) to this compound suggest partial overlap in pharmacophoric features but reduced complexity in functional groups .
(a) Antimicrobial Quinolone Derivatives
describes the synthesis of fluoroquinolone derivatives incorporating piperazine-carboxamide motifs, such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids . Unlike this compound, these compounds feature a bicyclic quinoline core and are tailored for antibacterial activity. The carboxamide group in these derivatives serves as a linker for attaching aryl substituents, a strategy less common in this compound’s applications .
(b) Substituent-Driven Activity
- Electron-withdrawing groups : Derivatives with benzenesulfonyl or aroyl substituents (as in ) exhibit enhanced antibacterial potency compared to this compound, which lacks such groups .
- Aromatic bulk : The diphenyl configuration in this compound may sterically hinder interactions with flat binding pockets (e.g., DNA gyrase), unlike smaller substituents in piperazine-diamine analogues .
Data Table: Key Comparative Properties
*Similarity scores are based on Tanimoto coefficients or analogous metrics from structural databases .
Research Findings and Implications
- Synthetic Flexibility: this compound’s carboxamide groups enable facile derivatization, as seen in ’s quinolone synthesis . However, its bulkier structure may limit bioavailability compared to simpler piperazine-diamine salts .
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